Allyl acetate

Polymer Chemistry Copolymerization Reactivity Ratios

Researchers requiring precise molecular weight control in allylic polymerizations face inherent reactivity challenges. Allyl acetate provides a well-characterized solution with a chain transfer constant (Cₓ ≈ 3.73 × 10⁻²) that enables predictable polymer architecture. - Serves as the preferred industrial precursor to allyl alcohol with documented hydrolysis yields of 90-91% at >80% conversion. - Its unique reactivity ratio (r_AAc ≈ 0.024 with MMA) enables controlled incorporation of latent allyl functionality in PMMA copolymers for post-polymerization modification. - Supplied with ≥99% purity, ensuring consistent kinetic behavior and minimizing side reactions in both research and production environments.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 591-87-7
Cat. No. B165787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl acetate
CAS591-87-7
Synonyms3-Acetoxypropene
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC(=O)OCC=C
InChIInChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3
InChIKeyFWZUNOYOVVKUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.28 M
Soluble in acetone;  miscible in ethanol and ethyl ether.
2.8% in water at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Acetate: Properties & Production


Allyl acetate is an organic ester (C₅H₈O₂) that functions as a reactive intermediate in polymer chemistry and industrial organic synthesis [1]. It is a colorless liquid with a density of 0.928 g/cm³ at 25 °C and a boiling point of 103-104 °C [2]. Industrially, it is produced via the gas-phase acetoxylation of propylene using palladium-based catalysts, and it serves as a key precursor to allyl alcohol and its derivatives [3].

Allyl Acetate: Why Generic Substitution Fails


Generic substitution of allyl acetate with other allyl esters, halides, or common monomers like vinyl acetate is not scientifically sound due to well-documented, quantitative differences in reactivity. For example, allyl acetate exhibits a specific monomer reactivity ratio (r₁ = 0.43) when copolymerized with vinyl acetate, which is distinct from values for allyl propionate (r₁ = 0.42) or allyl chloroacetate (r₁ = 0.69) [1]. Furthermore, its chain transfer constant (Cₓ ≈ 3.73 × 10⁻²) directly impacts polymer molecular weight control in a manner not replicated by other allyl compounds [2]. These differences are not subtle; they define the outcome of polymerization reactions and the feasibility of downstream synthetic routes, making blind substitution a high-risk proposition for both research and industrial production.

Allyl Acetate: Differentiation Evidence


Copolymerization Reactivity vs. Allyl Chloroacetate

In radical copolymerization with vinyl acetate (M₂), allyl acetate (M₁) exhibits a distinct reactivity ratio (r₁ = 0.43) compared to allyl chloroacetate (r₁ = 0.69). This difference, quantified using the Kelen-Tüdös method, directly influences the composition and properties of the resulting copolymers [1].

Polymer Chemistry Copolymerization Reactivity Ratios

Reactivity Ratio with MMA

When copolymerized with methyl methacrylate (MMA), allyl acetate (AAc) demonstrates a markedly low reactivity ratio (r_AAc = 0.024 ± 0.009), while MMA exhibits a high value (r_MMA = 41 ± 6). This extreme disparity (nearly 1700-fold difference) confirms that AAc is incorporated into the polymer chain much more slowly than MMA, making it ideal for applications requiring a low-density functional monomer [1].

Polymer Chemistry Copolymerization Reactivity Ratios

Chain Transfer Efficiency vs. Allyl Chloride

The effective chain transfer in allyl polymerization is a critical parameter. Allyl acetate exhibits a lower level of effective chain transfer compared to allyl chloride. This is evidenced by the order of increasing effective chain transfer: allyl ethyl ether (3%) < allyl ethyl carbonate < allyl acetate < allyl propionate < allyl chloride (up to 85% for allyl chloroacetate) [1].

Polymer Chemistry Chain Transfer Kinetics

Catalytic Exchange Kinetics vs. Allyl Propionate

The palladium-catalyzed exchange of allyl propionate with acetate in acetic acid to yield allyl acetate follows a defined rate expression: -d[allyl propionate]/dt = [Li₂Pd₂Cl₄][allyl propionate]/[LiCl](k' + k''[LiOAc]). This quantitative kinetic model confirms a specific, controllable pathway for generating allyl acetate from its propionate analog [1].

Catalysis Kinetics Ester Exchange

Hydrolysis Efficiency: Allyl Alcohol Precursor

Allyl acetate is an efficient precursor to allyl alcohol. In a patent process, the hydrolysis of allyl acetate with methanol over a catalyst achieved 91% yield of allyl alcohol at 82% conversion, with 18% of allyl acetate recovered [1]. A similar process reports 90% yield at 92% conversion with only 8% recovery .

Organic Synthesis Hydrolysis Process Chemistry

Safety Profile vs. Allyl Chloride

Studies on sensory irritation in mice show that allyl acetate, along with allyl alcohol and allyl ether, has a distinct profile compared to allyl halides. While quantitative RD₅₀ values are not provided in this comparison for the acetate, the study explicitly positions allyl acetate in a different irritancy class than the halides (chloride, bromide, iodide), which were specifically investigated for their strong sensory irritant properties [1].

Toxicology Safety Industrial Hygiene

Allyl Acetate: Research & Industrial Applications


Controlled Allyl Functionalization of PMMA

Based on its extremely low reactivity ratio (r_AAc ≈ 0.024) when copolymerized with methyl methacrylate (r_MMA ≈ 41), allyl acetate is uniquely suited for synthesizing PMMA copolymers with a sparse and controlled density of pendant allyl groups [1]. These allyl groups serve as latent reactive sites for subsequent grafting, crosslinking, or post-polymerization functionalization, without significantly altering the bulk properties of the PMMA matrix. This application is not feasible with more reactive allyl monomers that would be incorporated in a less controlled, blocky manner.

Allyl Alcohol Precursor Manufacturing

Allyl acetate is the preferred precursor for industrial-scale allyl alcohol production due to documented high hydrolysis yields (90-91% at >80% conversion) and the ability to recover unreacted ester [REFS-1, REFS-2]. This efficiency translates directly to lower raw material costs and reduced waste streams, providing a quantifiable economic advantage over alternative synthetic routes. The process is well-established and scalable, making it a reliable choice for procurement managers supporting allyl alcohol-derived products such as specialty polymers, coatings, and synthetic glycerol.

Model Compound for Allylic Polymerization Kinetics

The well-defined chain transfer constant (Cₓ ≈ 3.73 × 10⁻²) and its position in the effective chain transfer series (moderate, between allyl ethyl carbonate and allyl propionate) make allyl acetate an excellent model compound for investigating the fundamentals of allylic radical polymerization [1]. Its behavior is distinct from both low-transfer (allyl ethyl ether) and high-transfer (allyl chloride, allyl chloroacetate) analogs, allowing researchers to systematically study the impact of substituents on polymerization kinetics and polymer microstructure. This makes it a valuable standard in academic and industrial polymer research.

Technical Documentation Hub

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